molecular formula C25H21ClN2O5S B2607262 1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941912-85-2

1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No. B2607262
M. Wt: 496.96
InChI Key: SBHWCABZIWIOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 496.96. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of spiro[indoline-3,2'-thiazolidine] derivatives involves cyclocondensation reactions of isatin-3-imines with α-mercaptoacids, showcasing the chemical versatility and potential for structural modification of these compounds. Studies have detailed synthetic pathways yielding spiro derivatives with diverse substituents, demonstrating their structural variety and the influence of different functional groups on their properties (Rajopadhye & Popp, 1987).

Antimicrobial and Antifungal Activities

Research on spiro[indoline-3,2'-thiazolidine] derivatives has also highlighted their antimicrobial and antifungal potentials. The modification of these compounds through alkylation under Phase-Transfer-Catalysis and conversion to corresponding thiones has been shown to enhance their antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Dandia, Kaur, & Singh, 1993).

Anticancer and Antileukemic Activities

Certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit promising antileukemic activity, as evidenced by their effectiveness in leukemia screen tests. This highlights their potential as frameworks for developing novel antileukemic therapies. Additionally, their anticancer activities have been evaluated, with specific derivatives showing significant effects against various cancer cell lines, underlining their potential in cancer research and therapy (Rajopadhye & Popp, 1987; Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Antioxidant Activities

The introduction of fluorinated groups and other substituents into the spiro[indoline-3,2'-thiazolidine] framework has been explored for enhancing antioxidant activities. These modifications aim at developing compounds with potential therapeutic applications in conditions associated with oxidative stress (Ali & Abdel-Rahman, 2014).

Corrosion Inhibition

Spiro[indoline-3,2'-thiazolidine] derivatives have also been investigated for their corrosion inhibition properties, particularly on steel surfaces in acidic environments. This application is crucial for industries seeking cost-effective and efficient methods to prevent metal corrosion, further demonstrating the versatility of these compounds (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-33-19-13-11-18(12-14-19)28-23(29)16-34(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)15-17-7-3-5-9-21(17)26/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHWCABZIWIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

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